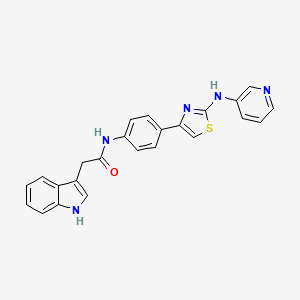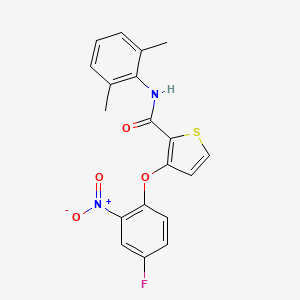
N-(2,6-dimethylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a description of a compound would include its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds.Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule, the types of bonds (covalent, ionic, etc.), bond lengths, and angles.Chemical Reactions Analysis
This would involve studying the reactions the compound undergoes, including its reactivity with other compounds, its stability, and the products it forms.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties such as melting point, boiling point, solubility, and chemical properties like acidity or basicity, reactivity, etc.Scientific Research Applications
Synthesis and Radiosensitization Applications
Researchers have synthesized a series of nitrothiophene derivatives with potential applications as radiosensitizers and bioreductively activated cytotoxins. These compounds, including variations with N-(ω-aminoalkyl) side chains, have shown in vitro efficacy as radiosensitizers of hypoxic mammalian cells, indicating their potential use in enhancing the effectiveness of radiation therapy in cancer treatment (Threadgill et al., 1991).
Aromatic Polyamides and Their Properties
The synthesis of new aromatic polyamides derived from bis(ether-carboxylic acid) and their characterization have been explored. These polyamides exhibit remarkable solubility, thermal stability, and the ability to form transparent, flexible films, suggesting their use in advanced material applications such as coatings, films, and potentially as components in electronic devices (Hsiao, Yang, & Lin, 1999).
Photoluminescence Properties
Functional π-extended fluorene derivatives containing nitro groups have been synthesized and studied for their unique photoluminescence properties. These compounds exhibit high fluorescence quantum yields and solvatochromic behavior, making them promising candidates for fluorescent probes and sensors in chemical and biological research applications (Kotaka, Konishi, & Mizuno, 2010).
Electrochromic and Electrofluorescent Polyamides
The development of electrochromic and electrofluorescent polyamides incorporating bis(diphenylamino)-fluorene units has been reported. These materials display reversible electrochromic switching, high fluorescence quantum yields, and good solubility, highlighting their potential for applications in smart windows, displays, and other electro-optical devices (Sun et al., 2016).
Lanthanide–Organic Frameworks for Sensing Applications
Lanthanide–organic frameworks with bithiophene groups have been synthesized and shown to serve as fast-response fluorescence sensors for the detection of nitrobenzene and Fe3+ ions. Their high sensitivity and selectivity, combined with the ability to recycle, suggest significant potential for environmental monitoring and safety applications (Dou et al., 2018).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, environmental impact, and necessary precautions for handling and storage.
Future Directions
This would involve potential applications of the compound, ongoing research, and areas where further study is needed.
Please consult a professional chemist or a trusted source for accurate information. It’s always important to handle chemical compounds safely and responsibly.
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4S/c1-11-4-3-5-12(2)17(11)21-19(23)18-16(8-9-27-18)26-15-7-6-13(20)10-14(15)22(24)25/h3-10H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRGHTGTPUYTQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

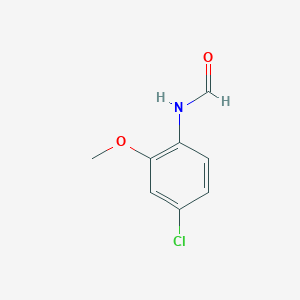
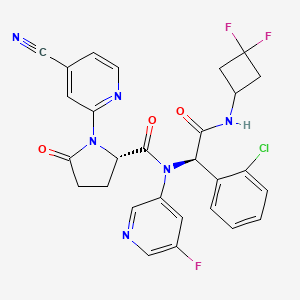
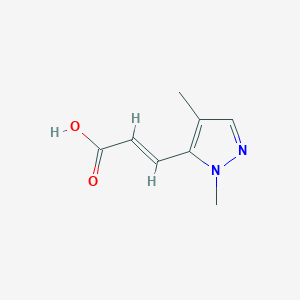
![(Z)-methyl 2-(1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2993660.png)

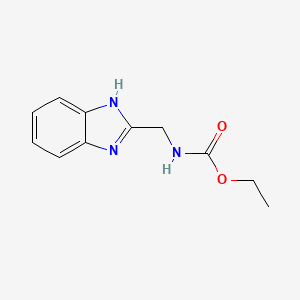

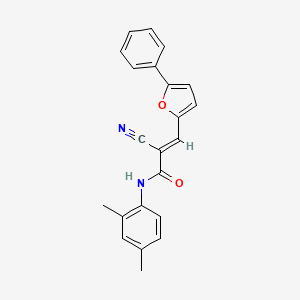
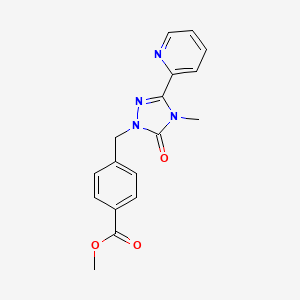
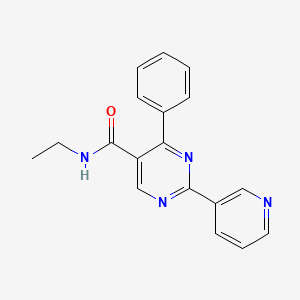
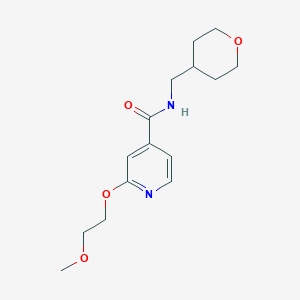
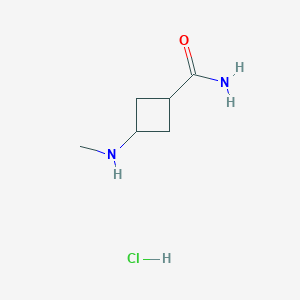
![N-(5-chloro-2-methylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2993676.png)
